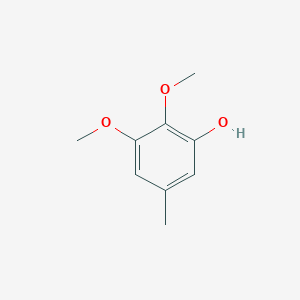

2,3-Dimethoxy-5-methylphenol

Description

Properties

IUPAC Name |

2,3-dimethoxy-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6-4-7(10)9(12-3)8(5-6)11-2/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGHSBRNXBJICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150176 | |

| Record name | 5,6-Dimethoxy-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-32-1 | |

| Record name | 2,3-Dimethoxy-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethoxy-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethoxy-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxy-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIMETHOXY-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T26EB3VG8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3-Dimethoxy-5-methylphenol chemical properties and structure

An In-depth Technical Guide to 2,3-Dimethoxy-5-methylphenol: Structure, Properties, and Synthetic Applications

Introduction

This compound, a polysubstituted phenolic compound, holds significant strategic importance in the synthesis of high-value bioactive molecules. Its specific arrangement of methoxy, hydroxyl, and methyl groups on a benzene ring makes it a bespoke precursor for complex chemical architectures. This guide offers a detailed exploration of its chemical properties, structural characteristics, and established synthetic protocols, with a particular focus on its pivotal role as a key building block in the production of Coenzyme Q10 (CoQ10). For researchers in medicinal chemistry and process development, understanding the nuances of this molecule is critical for optimizing synthetic routes and achieving high-purity target compounds.

Chemical Identity and Structure

The foundational step in utilizing any chemical intermediate is a precise understanding of its identity and structure. This compound is systematically named according to IUPAC nomenclature, which unambiguously defines its molecular architecture.[1]

-

IUPAC Name: this compound[1]

-

CAS Number: 1128-32-1[1]

-

Synonyms: 4,5-Dimethoxy-3-hydroxytoluene, 5,6-Dimethoxy-m-cresol[1]

The structure consists of a phenol ring substituted with a methyl group at position 5 and two methoxy groups at positions 2 and 3. This specific substitution pattern is crucial for its subsequent reactivity, particularly in oxidation reactions that form the quinone ring essential for Coenzyme Q biosynthesis.

Caption: Chemical structure of this compound (CAS 1128-32-1).

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. These parameters are essential for process scale-up and ensuring safety in the laboratory.

| Property | Value | Source |

| Molecular Weight | 168.19 g/mol | [1][2] |

| Appearance | Solid | |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Storage Class | 11 (Combustible Solids) |

Role in Coenzyme Q10 Synthesis

The primary and most significant application of this compound is its role as an advanced intermediate in the synthesis of Coenzyme Q10 (CoQ10) and its analogues.[3][4] CoQ10 is a vital component of the electron transport chain in mitochondria and a potent antioxidant.[3] The core of the CoQ10 molecule is the 2,3-dimethoxy-5-methyl-1,4-benzoquinone ring, also known as Coenzyme Q0.[5]

The strategic value of this compound lies in its facile oxidation to this essential quinone structure. The existing methoxy and methyl groups are precisely positioned, mirroring the final arrangement required in the CoQ10 headgroup. This pre-functionalized starting material significantly simplifies the overall synthesis, avoiding complex and often low-yielding aromatic substitution steps.[5]

Synthesis Protocols

Multiple synthetic routes to this compound have been developed, often starting from readily available precursors like 3,4,5-trimethoxytoluene. One effective method involves a Vilsmeier formylation followed by a Dakin-type oxidation.

Rationale: The Vilsmeier reaction is a reliable method for introducing a formyl (aldehyde) group onto an electron-rich aromatic ring. The subsequent oxidation of the resulting benzaldehyde with hydrogen peroxide in the presence of an acid catalyst efficiently converts the aldehyde into a phenol, yielding the desired product. This pathway is advantageous due to the use of inexpensive reagents and generally high yields.[6]

Caption: Vilsmeier-Dakin pathway for the synthesis of this compound.

Experimental Protocol: Synthesis from 3,4,5-Trimethoxytoluene

This protocol is adapted from methodologies described in the patent literature for producing key CoQ10 intermediates.[6]

-

Vilsmeier Formylation:

-

To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), add 3,4,5-trimethoxytoluene (1.0 eq) and N,N-dimethylformamide (DMF, 2.0 eq).

-

Cool the mixture in an ice-water bath to 0-5 °C with mechanical stirring.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with an inorganic base (e.g., sodium carbonate solution) to decompose the intermediate complex.

-

Extract the product, 2,3,4-trimethoxy-6-methyl-benzaldehyde, with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Oxidation to Phenol:

-

Dissolve the crude 2,3,4-trimethoxy-6-methyl-benzaldehyde from the previous step in a suitable solvent (e.g., methanol or acetic acid).

-

Add a catalytic amount of a strong organic acid (e.g., trifluoroacetic acid) or a mineral acid.

-

At room temperature, add hydrogen peroxide (H₂O₂, 30% solution, ~1.5 eq) dropwise.

-

Stir the reaction at room temperature until the aldehyde is consumed (monitor by TLC).

-

Upon completion, quench any remaining peroxide with a reducing agent (e.g., sodium sulfite solution).

-

Extract the final product, this compound, with an organic solvent. Purify the crude product via column chromatography or recrystallization to yield the pure phenol.

-

Spectroscopic Analysis

Structural confirmation of this compound is typically achieved using a combination of NMR, IR, and mass spectrometry. While raw spectra should be obtained experimentally, the expected features can be predicted based on the known structure.[7]

-

¹H NMR: The spectrum should exhibit distinct singlets for the aromatic protons, the methyl group protons, and the two methoxy group protons, along with a broad singlet for the phenolic hydroxyl proton. The integration values will correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will show nine distinct carbon signals, corresponding to the six aromatic carbons (four substituted, two unsubstituted), the methyl carbon, and the two methoxy carbons.

-

IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the phenol (broad, ~3300-3500 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups (~2850-3100 cm⁻¹), C=C stretches of the aromatic ring (~1500-1600 cm⁻¹), and strong C-O stretches for the ether and phenol groups (~1050-1250 cm⁻¹).

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound.

Reactivity and Further Applications

Beyond its primary use in CoQ10 synthesis, the structure of this compound offers other synthetic possibilities.

-

Oxidation: As mentioned, its most important reaction is oxidation to the corresponding 1,4-benzoquinone. This is the key step that forms the Coenzyme Q0 headgroup.[5]

-

O-Alkylation/Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to introduce other functionalities, potentially leading to novel derivatives with different biological activities.

-

Antioxidant Potential: Phenolic compounds are well-known for their antioxidant properties, acting as radical scavengers.[8][9] While less studied than commercial antioxidants like BHT, this compound and its derivatives possess the structural motifs required for such activity.[10][11] Further investigation into its antioxidant capacity could open new applications in materials science or as a stabilizer.

Safety and Handling

Proper handling of this compound is essential in a research and development setting. The following information is derived from supplier safety data.

| Hazard Information | GHS Classification | Precautionary Statements |

| Pictograms | GHS07 (Exclamation Mark) | P261, P264, P272, P280, P302+P352, P305+P351+P338 |

| Signal Word | Warning | - |

| Hazard Statements | H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) | - |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12]

-

Avoid breathing dust. Minimize dust generation and accumulation.[12]

-

Wash hands thoroughly after handling.[12]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Pentabromophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

CNIPA. (2007). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. Retrieved from [Link]

- Google Patents. (2002). US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone.

- Google Patents. (n.d.). The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I).

-

Frontiers in Bioengineering and Biotechnology. (2018). Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering. Retrieved from [Link]

-

MetaSci. (n.d.). Safety Data Sheet 2-Methoxy-5-methylphenol. Retrieved from [Link]

- Google Patents. (2004). US6686485B2 - Synthesis of coenzyme Q10, ubiquinone.

-

Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Retrieved from [Link]

-

PubMed Central. (2012). Synthesis of the Key Intermediate of Coenzyme Q10. Retrieved from [Link]

-

NIST. (n.d.). 2-Methoxy-5-methylphenol. WebBook. Retrieved from [Link]

-

PubMed. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Retrieved from [Link]

-

Indian Journal of Chemistry. (2006). An expeditious synthesis of syringaldehyde from para-cresol. Retrieved from [Link]

-

NIST. (n.d.). IR Spectrum for 2-Methoxy-5-methylphenol. WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

In Vivo. (2018). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. Retrieved from [Link]

-

In Vivo. (2018). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert - In Vivo. Retrieved from [Link]

-

PubMed Central. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,6-dimethoxy-4-methylphenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]

-

Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

PubMed. (2000). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C9H12O3 | CID 70782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]

- 4. US6686485B2 - Synthesis of coenzyme Q10, ubiquinone - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN1261401C - The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I) - Google Patents [patents.google.com]

- 7. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]

- 11. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 12. sds.metasci.ca [sds.metasci.ca]

2,3-Dimethoxy-5-methylphenol CAS number and synonyms

An In-Depth Technical Guide to 2,3-Dimethoxy-5-methylphenol

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of this compound, focusing on its chemical identity, synthesis, applications, and safety protocols. It is designed to serve as a foundational resource for professionals engaged in organic synthesis and pharmaceutical research.

Abstract

This compound is a substituted phenolic compound with significant utility as a versatile intermediate in organic synthesis. Its structural framework is a key precursor to the benzoquinone ring of Coenzyme Q10 and its analogs, making it a molecule of substantial interest in the development of therapeutic agents and supplements. This document furnishes a detailed examination of its chemical and physical properties, outlines established synthetic routes, explores its primary applications in drug development, and provides essential safety and handling information. The guide is structured to provide both foundational knowledge and practical insights, supporting its use in research and development settings.

Chemical Identity and Properties

A precise understanding of a compound's identity and physicochemical properties is fundamental to its application in a laboratory setting. This section details the nomenclature, structural information, and key physical data for this compound.

Nomenclature and Identifiers

The compound is systematically identified by a unique CAS Registry Number and various chemical naming conventions.

-

IUPAC Name : this compound[1]

-

Synonyms : 4,5-Dimethoxy-3-hydroxytoluene, 5,6-Dimethoxy-m-cresol, Phenol, 2,3-dimethoxy-5-methyl-, Iridol[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃ | [1][2][3] |

| Molecular Weight | 168.19 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 56-57 °C | [2] |

| Boiling Point | 79-80 °C at 1.5 Torr | [2] |

| SMILES | CC1=CC(=C(C(=C1)OC)OC)O | [1] |

| InChI Key | XBGHSBRNXBJICG-UHFFFAOYSA-N | [1][2] |

Structural Representation

The molecular structure of this compound features a benzene ring substituted with one hydroxyl, two methoxy, and one methyl group.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary value of this compound in the pharmaceutical industry lies in its role as a key building block for more complex molecules, most notably Coenzyme Q10 (CoQ10).

Precursor to Coenzyme Q10 Analogs

CoQ10 is an essential component of the mitochondrial electron transport chain and a powerful antioxidant. [4]The aromatic core of CoQ10 is a 2,3-dimethoxy-5-methyl-1,4-benzoquinone moiety. [4]this compound serves as a direct precursor to this quinone core through a simple oxidation step. Drug development professionals utilize this synthon to create various analogs of CoQ10, aiming to improve its bioavailability, efficacy, or to study the structure-activity relationship of quinone-based antioxidants.

The general synthetic strategy involves the oxidation of the phenol to the corresponding benzoquinone, which can then be coupled with a polyisoprenyl side chain.

Caption: Role as a precursor to the core structure of Coenzyme Q10 analogs.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are crucial to ensure personnel safety and maintain compound integrity. The information below is compiled from various safety data sheets (SDS).

Hazard Identification

The compound is classified with several hazards under the Globally Harmonized System (GHS).

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Skin Sensitization | H317: May cause an allergic skin reaction. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use in a well-ventilated area, preferably within a fume hood, to keep airborne concentrations low. [5]Eyewash stations and safety showers should be readily accessible. [6][7]* Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical splash-resistant safety glasses or goggles. [5] * Skin Protection : Wear suitable protective gloves and clothing to prevent skin contact. [5] * Respiratory Protection : Not typically required under normal use with adequate ventilation. [6][7]* Hygiene Measures : Wash hands thoroughly after handling. [5]Do not eat, drink, or smoke when using this product.

-

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. [6][8]The material may be sensitive to air and moisture, and some suppliers recommend storing under an inert gas.

Conclusion

This compound is a specialty chemical of high value to the scientific and drug development communities. Its well-defined chemical properties, established synthetic pathways, and critical role as a precursor to the Coenzyme Q10 benzoquinone core underscore its importance. While it presents manageable handling hazards, adherence to standard safety protocols is essential. This guide provides the core technical knowledge required for its effective and safe utilization in a research and development context.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- MetaSci. (n.d.). Safety Data Sheet 2-Methoxy-5-methylphenol.

- Journal of Beijing University of Chemical Technology. (2004). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone. 31(2), 108-109.

- Google Patents. (n.d.). The preparation method of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (I).

Sources

- 1. This compound | C9H12O3 | CID 70782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to the Spectroscopic Characterization of 2,3-Dimethoxy-5-methylphenol

Introduction: The Imperative of Spectroscopic Verification

In the realm of drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel or synthesized compounds is paramount. 2,3-Dimethoxy-5-methylphenol (CAS: 1128-32-1; Molecular Formula: C₉H₁₂O₃; Molecular Weight: 168.19 g/mol ) is a substituted phenol with potential applications as a building block in the synthesis of more complex molecules.[1] Its chemical identity, purity, and structural integrity must be rigorously confirmed before its use in further research and development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct functional groups—a hydroxyl group, two methoxy groups, a methyl group, and an aromatic ring—gives rise to a unique spectroscopic fingerprint. Each technique provides a different piece of the structural puzzle.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, we expect to see distinct signals for the phenolic hydroxyl proton, the two aromatic protons, the two methoxy groups, and the methyl group.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for clearly observing exchangeable protons like the hydroxyl proton.[2]

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is beneficial for resolving closely spaced peaks.

-

Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data and Interpretation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenolic -OH | 5.0 - 6.0 | Singlet (broad) | 1H | The chemical shift of phenolic protons can vary significantly depending on concentration and solvent. The signal is often broad due to chemical exchange. |

| Aromatic H-4 | 6.5 - 6.7 | Singlet or narrow Doublet | 1H | This proton is ortho to the methyl group and meta to the hydroxyl and a methoxy group. It is expected to be a singlet or a very narrowly split doublet due to a small meta-coupling to H-6. |

| Aromatic H-6 | 6.4 - 6.6 | Singlet or narrow Doublet | 1H | This proton is ortho to the hydroxyl group and meta to the methyl and a methoxy group. Its chemical environment is similar to H-4. |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet | 6H (two overlapping singlets) | The two methoxy groups are in slightly different chemical environments (one at C-2, one at C-3) but are predicted to have very similar chemical shifts, potentially appearing as a single 6H singlet at lower field strengths. |

| Methyl (-CH₃) | 2.2 - 2.4 | Singlet | 3H | The methyl group attached to the aromatic ring is expected to resonate in this typical range for aryl methyl groups. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Acquisition: The spectrum is acquired on a spectrometer equipped for ¹³C detection, typically at a frequency that is approximately one-quarter of the proton frequency (e.g., 100 MHz for a 400 MHz spectrometer). A proton-decoupled pulse sequence is standard.

-

Referencing: The solvent signal is often used as a secondary reference (e.g., the central peak of CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

The symmetry of the molecule will influence the number of signals. For this compound, all nine carbon atoms are chemically non-equivalent and should produce nine distinct signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (-OH) | 145 - 150 | The carbon atom bearing the hydroxyl group is significantly deshielded. |

| C2 (-OCH₃) | 140 - 145 | This carbon is attached to a methoxy group and is part of the aromatic ring. |

| C3 (-OCH₃) | 148 - 153 | Also attached to a methoxy group, its chemical shift will be influenced by the adjacent substituents. |

| C4 | 110 - 115 | This aromatic CH carbon is shielded by the electron-donating groups. |

| C5 (-CH₃) | 125 - 130 | The carbon bearing the methyl group. |

| C6 | 118 - 123 | This aromatic CH carbon's shift is influenced by the ortho hydroxyl group. |

| Methoxy (-OCH₃) | 55 - 60 | The two methoxy carbons are expected in this region. They may be resolved as two separate peaks. |

| Methyl (-CH₃) | 20 - 25 | A typical chemical shift for a methyl group attached to an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is taken first and subtracted from the sample spectrum.

Predicted IR Data and Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Phenolic hydroxyl group |

| 2850 - 3000 | C-H stretch (sp³) | Methyl and methoxy groups |

| 3000 - 3100 | C-H stretch (sp²) | Aromatic C-H |

| 1580 - 1620 | C=C stretch | Aromatic ring |

| 1450 - 1500 | C=C stretch | Aromatic ring |

| 1200 - 1300 | C-O stretch (aryl ether) | Methoxy groups |

| 1000 - 1150 | C-O stretch (phenol) | Phenolic C-O bond |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, which typically results in extensive fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are often used, which may yield a more prominent molecular ion peak.

-

Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Predicted Mass Spectrum Data and Interpretation

-

Molecular Ion (M⁺•): For this compound (C₉H₁₂O₃), the exact mass is 168.0786 g/mol . The molecular ion peak should be observed at m/z = 168.

-

Key Fragmentation Pathways: Under EI conditions, the molecular ion is expected to undergo fragmentation. Key fragment ions would likely arise from the loss of a methyl radical (•CH₃) from a methoxy group, leading to a prominent peak at m/z = 153. Subsequent loss of carbon monoxide (CO) is also a common fragmentation pathway for phenols.

Caption: Predicted key fragmentation pathway for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the comprehensive structural characterization of this compound. While experimental data is not widely available, the predicted spectroscopic data presented in this guide, grounded in fundamental principles, offers a reliable benchmark for researchers. When synthesizing or analyzing this compound, the acquired experimental data should be carefully compared against these predictions to confirm the structure and purity of the material, ensuring the integrity of subsequent scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of 2,3-Dimethoxy-5-methylphenol

Introduction: Understanding the Critical Role of Solubility in Research and Development

In the realm of scientific research and drug development, the solubility of a compound is a cornerstone physicochemical property that dictates its potential applications, formulation strategies, and ultimately, its efficacy. For a molecule like 2,3-Dimethoxy-5-methylphenol, a substituted phenol with potential applications in various fields, a comprehensive understanding of its solubility in common laboratory solvents is paramount. This guide provides an in-depth technical overview of the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies for its determination. As direct experimental solubility data for this specific compound is not extensively available in public literature, this document emphasizes predictive analysis based on its molecular structure and provides robust protocols for empirical determination.

Physicochemical Properties of this compound: The Foundation of Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The presence of both polar (hydroxyl and methoxy groups) and non-polar (methyl group and benzene ring) moieties in this compound suggests a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃ | ChemBK[1] |

| Molar Mass | 168.19 g/mol | PubChem[2] |

| Melting Point | 56-57 °C | CAS Common Chemistry[3] |

| Boiling Point | 79-80 °C at 1.5 Torr | CAS Common Chemistry[3] |

| Computed XLogP3 | 1.9 | PubChem[2] |

The hydroxyl group (-OH) can act as a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents. The two methoxy groups (-OCH₃) can act as hydrogen bond acceptors, further contributing to interactions with polar solvents. Conversely, the aromatic ring and the methyl group (-CH₃) are non-polar, favoring solubility in non-polar organic solvents. The computed XLogP3 value of 1.9 indicates a moderate lipophilicity, suggesting that the compound will have some solubility in both lipophilic and, to a lesser extent, aqueous environments.

Predicting Solubility: A Theoretical Framework

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is based on the polarity of the solute and the solvent.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding. Given the presence of a hydroxyl group and two methoxy groups, this compound is expected to exhibit moderate to good solubility in these solvents. The hydroxyl group can donate a hydrogen bond, and both the hydroxyl and methoxy groups can accept hydrogen bonds.

-

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide, acetonitrile): These solvents have dipole moments but do not have O-H or N-H bonds. They can accept hydrogen bonds. Therefore, this compound is predicted to be soluble in these solvents through dipole-dipole interactions and hydrogen bonding with the solvent as the acceptor.

-

Non-polar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot engage in hydrogen bonding. The non-polar benzene ring and methyl group of this compound will promote its solubility in these solvents through van der Waals forces.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for determining the solubility of a solid in a solvent.[4][5]

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh a sample of this compound.

-

Measure a precise volume of the desired solvent into a series of vials or flasks.

-

-

Equilibration:

-

Add an excess amount of solid this compound to each vial to ensure a saturated solution is formed.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. The constant agitation ensures thorough mixing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm) to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Quantify the concentration of this compound in the filtered solution using a suitable analytical technique.

-

UV-Vis Spectroscopy: If the compound has a chromophore, a calibration curve can be prepared using standard solutions of known concentrations to determine the concentration of the saturated solution.

-

High-Performance Liquid Chromatography (HPLC): This is a more specific and often more accurate method. A calibration curve is generated by injecting known concentrations of the compound.

-

-

-

Calculation:

-

Calculate the solubility from the determined concentration. The results are typically expressed in units of milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Logical Relationships in Solubility Determination

The choice of experimental parameters and the interpretation of results are governed by logical relationships between the compound's properties, the solvent, and the experimental conditions.

Caption: Factors influencing the solubility of a solid compound.

Conclusion and Recommendations

While direct, published solubility data for this compound is scarce, a strong predictive assessment can be made based on its molecular structure. It is anticipated to be soluble in polar organic solvents and have limited solubility in water and non-polar aliphatic hydrocarbons. For researchers and drug development professionals, the provided experimental protocol for the shake-flask method offers a robust and reliable means to empirically determine the solubility of this compound in a variety of common laboratory solvents. Accurate solubility data is a critical parameter that will inform formulation development, reaction condition optimization, and the design of subsequent experiments.

References

-

ChemBK. This compound. [Link]

-

ResearchGate. Studies on the solubility of phenolic compounds. [Link]

-

ResearchGate. Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [Link]

-

PubChem. This compound. [Link]

-

CAS Common Chemistry. This compound. [Link]

Sources

Biosynthesis pathway of 2,3-Dimethoxy-5-methylphenol

An In-Depth Technical Guide to the Biosynthesis of 2,3-Dimethoxy-5-methylphenol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted phenolic compound with potential applications in synthetic chemistry and drug development. While its synthetic routes are established, its natural biosynthetic pathway is not explicitly detailed in the literature. This technical guide proposes a scientifically grounded, putative biosynthetic pathway for this compound, drawing from well-characterized, analogous metabolic routes, primarily the shikimate and coenzyme Q (ubiquinone) biosynthesis pathways. We provide a step-by-step mechanistic description, identify key enzyme classes, and offer detailed experimental protocols for pathway elucidation and validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially engineer the biological production of this and similar aromatic compounds.

Introduction and Significance

Substituted phenols represent a vast class of natural products and synthetic molecules with significant biological activities. This compound, a specific member of this class, possesses a unique substitution pattern that makes it an interesting target for research. Understanding its biosynthesis is crucial for several reasons:

-

Metabolic Engineering: Elucidating the pathway opens the door to producing this compound sustainably in microbial or plant systems, avoiding harsh chemical synthesis steps.

-

Discovery of Novel Enzymes: The pathway likely involves novel hydroxylases, O-methyltransferases (OMTs), and C-methyltransferases with unique substrate specificities, which could be valuable biocatalysts.

-

Drug Development: As an analog of intermediates in the vital coenzyme Q biosynthetic pathway, it may possess interesting biological activities or serve as a scaffold for developing new therapeutic agents.

This guide will deconstruct the most probable biosynthetic route, grounding each proposed step in established biochemical principles and providing the tools for its experimental validation.

A Putative Biosynthetic Pathway: From Central Metabolism to a Substituted Phenol

The biosynthesis of aromatic compounds in plants, fungi, and bacteria originates from central metabolism via the highly conserved shikimate pathway .[1][2][3] This pathway provides the foundational aromatic ring structure, chorismate, which serves as a critical branch-point metabolite for a multitude of essential compounds, including aromatic amino acids, folates, and the benzoquinone head of coenzyme Q.[4][5][6]

Our proposed pathway for this compound is a multi-stage process involving the formation of an aromatic precursor, followed by a series of ring modifications.

Stage 1: Aromatic Ring Synthesis via the Shikimate Pathway

The journey begins with the condensation of two primary metabolites: phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[1][7] A sequence of seven enzymatic reactions converts these precursors into chorismate , the final product of the shikimate pathway.[8][9]

Stage 2: Formation of the Benzenoid Ring Precursor

Chorismate is the launchpad for a diverse array of aromatic molecules. In the context of ubiquinone biosynthesis in prokaryotes, a key and analogous pathway, chorismate is converted directly to 4-hydroxybenzoate (4-HB) by the enzyme chorismate pyruvate-lyase.[7] We propose this as the first committed step toward our target molecule.

-

Step 2.1: Chorismate to 4-Hydroxybenzoate (4-HB): This reaction, catalyzed by a chorismate pyruvate-lyase, involves the elimination of pyruvate from chorismate to yield 4-HB.

Stage 3: Sequential Ring Modifications

The core of the pathway involves a series of hydroxylation, decarboxylation, and methylation events to achieve the final substitution pattern. The precise order of these events can vary, but the following sequence represents a biochemically plausible route, drawing parallels with coenzyme Q biosynthesis.[10][11]

-

Hydroxylation I: A monooxygenase enzyme hydroxylates 4-HB at the C3 position to yield Protocatechuic Acid (3,4-dihydroxybenzoic acid) .

-

Hydroxylation II: A second hydroxylation event, likely catalyzed by another specific hydroxylase, introduces a hydroxyl group at the C2 position, forming 2,3,4-trihydroxybenzoic acid .

-

Decarboxylation: A decarboxylase removes the carboxyl group to produce 1,2,3-trihydroxybenzene (Pyrogallol) .

-

C-Methylation: A C-methyltransferase, using S-adenosyl-L-methionine (SAM) as the methyl donor, adds a methyl group to the C5 position of the pyrogallol ring, yielding 5-Methylpyrogallol (5-methyl-1,2,3-trihydroxybenzene) .

-

O-Methylation I: An O-methyltransferase (OMT), also utilizing SAM, methylates the hydroxyl group at the C3 position. Plant OMTs are a large and diverse family of enzymes known to act on a wide variety of phenolic substrates.[12][13][14]

-

O-Methylation II: A second, likely distinct, OMT catalyzes the final methylation at the C2 hydroxyl group to produce the final product, This compound .

Experimental Validation: Protocols and Methodologies

Validating a proposed biosynthetic pathway requires a multi-faceted experimental approach. The protocols described below represent a self-validating system, where results from one experiment inform and corroborate the others.

In Vivo Isotope Labeling Studies

The foundational technique to trace the metabolic flow is feeding a host organism (e.g., a plant species or engineered microbe suspected of producing the compound) with isotopically labeled precursors.

Objective: To confirm the origin of the carbon skeleton from the shikimate pathway.

Protocol: ¹³C-Glucose Feeding Experiment

-

Culture Preparation: Grow the selected organism (e.g., E. coli engineered with a candidate gene cluster or a plant cell culture) in a minimal medium.

-

Precursor Feeding: Introduce [U-¹³C₆]-glucose to the medium as the sole carbon source. The organism's metabolism will incorporate the ¹³C label into all downstream metabolites, including those of the shikimate pathway.

-

Metabolite Extraction: After a suitable incubation period (e.g., 24-72 hours), harvest the cells or plant tissue. Perform a solvent extraction (e.g., with ethyl acetate or methanol) to isolate secondary metabolites.

-

Analysis by LC-MS/MS: Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Identify the peak corresponding to this compound (MW: 168.19 g/mol ) based on retention time and fragmentation pattern compared to an authentic standard.

-

Examine the mass spectrum of the target compound. The molecular ion peak should show a mass shift consistent with the incorporation of multiple ¹³C atoms, confirming its de novo synthesis from glucose.

-

| Parameter | Expected Outcome for Unlabeled | Expected Outcome for ¹³C-Labeled | Interpretation |

| Molecular Weight | 168.19 | > 168.19 (e.g., ~177 for C₉) | Confirms biosynthesis from the fed precursor. |

| MS/MS Fragments | Characteristic fragments of the unlabeled standard. | Mass shifts in fragments corresponding to the labeled parts of the molecule. | Provides information on which parts of the molecule are derived from the precursor. |

In Vitro Enzyme Assays

To confirm the function of specific enzymes in the pathway, candidate genes (identified via bioinformatics from organisms known to produce similar compounds) must be cloned, expressed, and the purified proteins tested for activity.

Objective: To demonstrate the catalytic activity of the proposed O-methyltransferases.

Protocol: O-Methyltransferase (OMT) Activity Assay

-

Enzyme Preparation: Clone the candidate OMT gene into an expression vector (e.g., pET-28a), express the protein in E. coli BL21(DE3), and purify it using affinity chromatography (e.g., Ni-NTA).

-

Reaction Mixture: Prepare a reaction mixture in a microfuge tube containing:

-

Phosphate buffer (100 mM, pH 7.5)

-

Putative substrate (e.g., 5-Methylpyrogallol) (1 mM)

-

S-adenosyl-L-methionine (SAM) (1.5 mM)

-

Purified OMT enzyme (1-5 µg)

-

MgCl₂ (2 mM)

-

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Reaction Quenching & Extraction: Stop the reaction by adding HCl. Extract the product with ethyl acetate.

-

Analysis by HPLC or GC-MS: Analyze the organic extract. The appearance of a new peak corresponding to the methylated product (confirmed by comparison to a standard and by mass spectrometry) demonstrates enzyme activity.

Scientific Integrity & Trustworthiness

The proposed pathway in this guide is a hypothesis grounded in established biochemical precedent. As a Senior Application Scientist, it is imperative to stress that this framework is not a definitive statement but a roadmap for discovery.

-

Causality Behind Choices: The selection of the shikimate and coenzyme Q pathways as models is based on the principle of metabolic logic. Nature is parsimonious; it frequently adapts existing enzyme families and reaction mechanisms for new purposes. The formation of a substituted aromatic ring with methoxy and methyl groups strongly points to the recruitment of enzymes from these or similar pathways.

-

Self-Validating Systems: The experimental plan is designed to be self-validating. A positive result in the ¹³C-labeling study provides strong evidence for de novo synthesis but does not prove the specific intermediates. Subsequent identification of these proposed intermediates (e.g., 5-methylpyrogallol) in the organism's metabolome, coupled with successful in vitro enzymatic conversion, creates a chain of evidence that rigorously validates each step. Failure to detect an intermediate or convert a substrate would necessitate a re-evaluation of the proposed pathway, ensuring scientific accuracy.

This iterative process of hypothesis, targeted experimentation, and data-driven refinement is the cornerstone of trustworthy scientific inquiry in the field of metabolic pathway elucidation.

References

-

Lange, B. M., Rujan, T., Martin, W., & Croteau, R. (2000). Isoprenoid biosynthesis: the evolution of two ancient and distinct pathways across genomes. Proceedings of the National Academy of Sciences, 97(24), 13172–13177. [Link]

-

Herrmann, K. M., & Weaver, L. M. (1999). The Shikimate Pathway. Annual Review of Plant Physiology and Plant Molecular Biology, 50, 473-503. [Link]

-

Wikipedia contributors. (2023). Shikimate pathway. Wikipedia. [Link]

-

López-Martín, J. M., Salvi, M., & Trevisson, E. (2020). Biochemistry of Mitochondrial Coenzyme Q Biosynthesis. Trends in Biochemical Sciences, 45(1), 16-31. [Link]

-

Wikipedia contributors. (2023). Mevalonate pathway. Wikipedia. [Link]

-

Soubeyrand, E., Johnson, T. S., & Latimer, S. (2019). Ubiquinone (Coenzyme Q) Biosynthesis in Plants: Free that Ring. Plantae. [Link]

-

Lin, X., & Xu, J. (2013). Current Development in Isoprenoid Precursor Biosynthesis and Regulation. Current Chemical Biology, 7(2), 115-125. [Link]

-

Lombard, J., & Moreira, D. (2011). On the Origin of Isoprenoid Biosynthesis. Molecular Biology and Evolution, 28(1), 87-99. [Link]

-

Staiano, C., García-Corzo, L., Mantle, D., et al. (2023). Biosynthesis, Deficiency, and Supplementation of Coenzyme Q. Antioxidants, 12(11), 1989. [Link]

-

Joshi, C. P., & Chiang, V. L. (1998). Structure, function, and evolution of plant O-methyltransferases. Plant Molecular Biology, 37(4), 663-674. [Link]

-

Clomburg, J. M., Blaylock, M. J., & Gonzalez, R. (2019). Two-step pathway for isoprenoid synthesis. Proceedings of the National Academy of Sciences, 116(5), 1836-1841. [Link]

-

Liang, X., et al. (2021). A broadly conserved fungal chorismate mutase targets the plant shikimate pathway to regulate salicylic acid production and other secondary metabolites. mBio, 12(5), e02161-21. [Link]

-

Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book, 8, e0132. [Link]

-

Tohge, T., Watanabe, M., Hoefgen, R., & Fernie, A. R. (2013). Shikimate and Phenylalanine Biosynthesis in the Green Lineage. Frontiers in Plant Science, 4, 62. [Link]

-

Lam, K. C., Ibrahim, R. K., Beaudoin, N., & Gulick, P. J. (2007). Structure, function, and evolution of plant O-methyltransferases. Canadian Journal of Botany, 85(11), 1017-1032. [Link]

-

Maeda, H., & Dudareva, N. (2012). The shikimate pathway and aromatic amino acid biosynthesis in plants. Annual review of plant biology, 63, 73-105. [Link]

-

Awad, N., et al. (2021). Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors. Molecules, 26(12), 3569. [Link]

-

Reactome. (n.d.). Ubiquinol biosynthesis. Reactome Pathway Database. [Link]

-

dos Santos, T. S., et al. (2023). Evolution and diversification of the O-methyltransferase (OMT) gene family in Solanaceae. Genetics and Molecular Biology, 46(3 Suppl 1), e20230121. [Link]

-

Roberts, C. W., et al. (2002). Shikimate Pathway and Its Branches in Apicomplexan Parasites. The Journal of Infectious Diseases, 185(Supplement_1), S25-S32. [Link]

-

Joshi, C. P., & Chiang, V. L. (1998). Structure, function, and evolution of plant O-methyltransferases. PubMed. [Link]

-

Tzin, V., & Galili, G. (2010). Chorismate, a central branch point metabolite in the synthesis of aromatic amino acids and secondary metabolites. ResearchGate. [Link]

-

Averesch, N. J. H., & Krömer, J. O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology, 6, 32. [Link]

-

dos Santos, T. S., et al. (2023). Evolution and diversification of the O-methyltransferase (OMT) gene family in Solanaceae. Genetics and Molecular Biology. [Link]

-

YouTube. (2024). BIOSYNTHESIS OF AMINO ACIDS-Aromatic family (Tryptophan, Phenylalanine, Tyrosine). YouTube. [Link]

-

Knaggs, A. R. (2001). The Biosynthesis of Shikimate Metabolites. Natural Product Reports, 18, 334-355. [Link]

-

Lee, K., & Lee, S. Y. (2010). Chorismate biosynthesis pathway in E. coli. ResearchGate. [Link]

Sources

- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]

- 8. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of Dimethoxyphenol Isomers

This guide provides a comprehensive technical overview of the thermochemical properties of dimethoxyphenol isomers, tailored for researchers, scientists, and professionals in drug development. It delves into the experimental and computational methodologies used to determine key energetic parameters, offering insights into the structure-property relationships that govern the stability and behavior of these compounds.

Introduction: The Significance of Dimethoxyphenol Isomers

Dimethoxyphenols, a class of substituted phenolic compounds, are of significant interest in various scientific domains. They serve as key structural motifs in natural products, are intermediates in organic synthesis, and are recognized for their antioxidant properties. The position of the two methoxy groups on the phenol ring dramatically influences their chemical reactivity, bioavailability, and physical properties. A thorough understanding of their thermochemical properties, such as enthalpy of formation and vapor pressure, is paramount for process optimization, formulation development, and in-silico modeling of their biological activities. This guide will explore the energetic landscapes of the six constitutional isomers of dimethoxyphenol: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxyphenol.

Structural Isomers of Dimethoxyphenol

The six constitutional isomers of dimethoxyphenol, each with the molecular formula C₈H₁₀O₃, are distinguished by the substitution pattern of the methoxy groups on the phenolic ring.

The spatial arrangement of the hydroxyl and methoxy groups dictates the potential for intramolecular hydrogen bonding and steric interactions, which in turn significantly impacts their thermochemical properties.

Experimental Determination of Thermochemical Properties

The cornerstone of understanding the energetics of these isomers lies in precise experimental measurements. This section details the primary techniques employed to determine the standard molar enthalpies of formation and sublimation.

Static Bomb Combustion Calorimetry: Measuring Enthalpy of Formation

Static bomb calorimetry is a fundamental technique for determining the standard molar enthalpy of combustion (ΔcHm°) of solid and liquid organic compounds.[20][21][22][23] From this value, the standard molar enthalpy of formation in the condensed state (ΔfHm°(cr or l)) can be derived.

-

Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the dimethoxyphenol isomer is prepared.

-

Bomb Assembly: The pellet is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb." A known length of fuse wire is connected to two electrodes, with the wire in contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a stable final temperature is reached.

-

Corrections and Calculations: The raw temperature rise is corrected for heat exchange with the surroundings and for the heat released by the combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb. The energy equivalent of the calorimeter system, determined by calibrating with a standard substance of known enthalpy of combustion (e.g., benzoic acid), is used to calculate the standard specific energy of combustion. This is then converted to the standard molar enthalpy of combustion.

Caption: Workflow for determining enthalpy of formation using static bomb calorimetry.

Calvet Microcalorimetry: Measuring Enthalpies of Vaporization and Sublimation

Calvet microcalorimetry is a highly sensitive technique used to measure small heat effects, making it ideal for determining the enthalpies of phase transitions like vaporization (ΔlgHm°) and sublimation (ΔcrgHm°).[24][25]

-

Sample Introduction: A small, accurately weighed sample (1-5 mg) is dropped from room temperature into the heated microcalorimeter cell, which is maintained at a constant temperature.

-

Heat Flow Measurement: The heat flow associated with heating the sample to the calorimeter temperature is measured.

-

Isothermal Sublimation/Vaporization: For sublimation measurements, the sample is then subjected to a vacuum, and the heat flow associated with the isothermal sublimation of the entire sample is recorded. For vaporization, the experiment is conducted at a temperature above the melting point.

-

Calibration: The apparatus is calibrated electrically by dissipating a known amount of energy through a resistor in the calorimeter cell.

-

Calculation: The enthalpy of sublimation or vaporization is calculated from the integrated heat flow signal, the mass of the sample, and the calibration constant.

Caption: Experimental workflow for sublimation enthalpy measurement via Calvet microcalorimetry.

Knudsen Effusion Method: Determining Low Vapor Pressures

For compounds with low volatility, the Knudsen effusion method is a reliable technique for determining vapor pressure. This method relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its vapor pressure.

-

Cell Preparation: A small amount of the dimethoxyphenol isomer is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.

-

High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.

-

Mass Loss Measurement: The rate of mass loss of the sample due to effusion is measured over time, typically using a high-precision microbalance.

-

Vapor Pressure Calculation: The vapor pressure is calculated using the Knudsen equation, which relates the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the effusing vapor.

-

Temperature Dependence: The experiment is repeated at several temperatures to determine the temperature dependence of the vapor pressure. From this, the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.

Computational Thermochemistry: A Powerful Predictive Tool

In addition to experimental methods, computational chemistry provides a powerful means to predict and understand the thermochemical properties of molecules. High-level ab initio methods can yield accurate enthalpies of formation and other energetic parameters.

The G3(MP2)//B3LYP Method

The Gaussian-3 (G3) theory and its variants, such as G3(MP2)//B3LYP, are composite computational methods designed to achieve high accuracy in the calculation of thermochemical data.[3][4][8] The "//" notation indicates that the geometry optimization and frequency calculations are performed at a lower level of theory (B3LYP/6-31G(d)), while the final energy is calculated using a series of higher-level single-point energy calculations.

This multi-step approach offers a balance between computational cost and accuracy. It involves a series of calculations that account for electron correlation, basis set effects, and zero-point vibrational energy to arrive at a highly accurate total energy, from which the enthalpy of formation can be derived.

Caption: Key computational steps in the G3(MP2)//B3LYP method for thermochemical calculations.

Summary of Thermochemical Data for Dimethoxyphenol Isomers

The following table summarizes the available experimental and computational data for the standard molar enthalpies of formation in the gaseous phase (ΔfHm°(g)) at 298.15 K for the dimethoxyphenol isomers. It is important to note the distinction between experimentally determined and computationally predicted values.

| Isomer | ΔfHm°(g) / kJ·mol⁻¹ (Experimental) | ΔfHm°(g) / kJ·mol⁻¹ (Computational) | Data Source |

| 2,3-Dimethoxyphenol | -386.0 ± 2.2 | ||

| 2,4-Dimethoxyphenol | -425.14 | ||

| 2,5-Dimethoxyphenol | Data not readily available | ||

| 2,6-Dimethoxyphenol | -381.7 ± 1.9 | ||

| 3,4-Dimethoxyphenol | -425.14 | ||

| 3,5-Dimethoxyphenol | -399.4 ± 3.0 |

Note: The computational values for 2,4- and 3,4-dimethoxyphenol are from the Cheméo database and are calculated using the Joback method, a group contribution method. These are estimates and may not have the same level of accuracy as high-level ab initio calculations or experimental measurements.

Discussion and Field-Proven Insights

The thermochemical data reveal important trends related to the substitution pattern of the methoxy groups.

-

Intramolecular Hydrogen Bonding: The presence of a methoxy group in the ortho position (e.g., in 2,3- and 2,6-dimethoxyphenol) allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen. This interaction contributes to the thermodynamic stability of the molecule, which is reflected in its enthalpy of formation.

-

Steric Effects: In 2,6-dimethoxyphenol, the two bulky methoxy groups flanking the hydroxyl group can lead to steric hindrance, which may slightly destabilize the molecule compared to other isomers.

-

Symmetry and Intermolecular Forces: The symmetry of the molecule, as in the case of 3,5-dimethoxyphenol, can influence its crystal packing and, consequently, its sublimation enthalpy and vapor pressure. Symmetrical molecules often pack more efficiently in the solid state, leading to stronger intermolecular interactions.

-

Implications for Drug Development: For drug development professionals, these thermochemical properties are critical. Vapor pressure influences the handling, storage, and shelf-life of active pharmaceutical ingredients (APIs). The enthalpy of sublimation is directly related to the lattice energy of the crystal, which affects solubility and dissolution rates—key parameters for bioavailability.

Conclusion

This technical guide has provided a detailed overview of the thermochemical properties of dimethoxyphenol isomers, emphasizing both experimental and computational approaches. The data clearly demonstrate that the isomeric substitution pattern has a profound effect on the energetic properties of these compounds. While experimental data are available for some isomers, further research, particularly on the vapor pressures and sublimation enthalpies of all six isomers, would provide a more complete and valuable dataset for the scientific community. The methodologies outlined herein serve as a robust framework for such future investigations.

References

-

Cheméo. (n.d.). Chemical Properties of 2,4-Dimethoxyphenol (CAS 13330-65-9). Retrieved from [Link]

-

Molecular Energetics Group. (n.d.). Calvet-drop microcalorimeter. Retrieved from [Link]

-

Matos, M. A. R., Miranda, M. S., & Morais, V. M. F. (2003). Thermochemical Study of the Methoxy- and Dimethoxyphenol Isomers. Journal of Chemical & Engineering Data, 48(3), 669–679. [Link]

-

Matos, M. A. R., Miranda, M. S., & Morais, V. M. F. (2003). Thermochemical Study of the Methoxy- and Dimethoxyphenol Isomers. ResearchGate. [Link]

-

Stenutz, R. (n.d.). 3,5-dimethoxyphenol. Retrieved from [Link]

-

Cheméo. (n.d.). Phenol, 3,4-dimethoxy-. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,6-dimethoxy-. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Dimethoxyphenol. Retrieved from [Link]

-

Knudsen Effusion. (2022, August 26). Retrieved from [Link]

-

UniVOOK Chemical. (n.d.). 2,6-Dimethoxyphenol, cas, 91-10-1,Syringol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3,5-dimethoxy-. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,4-dimethoxyphenol (C8H10O3). Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3,4-dimethoxy-. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethoxyphenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethoxyphenol. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethoxyphenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxyphenol. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethoxyphenol. Retrieved from [Link]

-

Matos, M. A. R., Miranda, M. S., & Morais, V. M. F. (2003). Thermochemical Study of the Methoxy- and Dimethoxyphenol Isomers. ResearchGate. [Link]

-

HMDB. (2013, April 9). Showing metabocard for 3,5-Dimethoxyphenol (HMDB0059966). Retrieved from [Link]

-

Wikipedia. (n.d.). Syringol. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethoxyphenol. Retrieved from [Link]

-

University of California, Davis. (n.d.). Bomb Calorimetry. Retrieved from [Link]

-

Chegg. (2018, February 13). Solved enzene and its derivatives: Draw the structure of. Retrieved from [Link]

-

Wikimedia Commons. (2012, July 23). File:2,5-Dimethoxyphenol.svg. Retrieved from [Link]

-

ERA Energy Research Accelerator. (n.d.). Calvet Calorimeter. Retrieved from [Link]

-

University of California, Davis. (n.d.). Calorimeters. Retrieved from [Link]

-

Scimed. (n.d.). Microcalvet Calorimeter. Retrieved from [Link]

-

ChemBK. (n.d.). 2,3-Dimethoxyphenol. Retrieved from [Link]

-

Scimed. (n.d.). Introduction to Bomb Calorimetry. Retrieved from [Link]

-

Setaram. (n.d.). Microcalvet Calorimeters. Retrieved from [Link]

-

Chemistry For Everyone. (2025, November 3). How Do You Set Up A Bomb Calorimeter Correctly? [Video]. YouTube. [Link]

-

University of Rochester. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. Retrieved from [Link]

-

MRC Lab. (n.d.). A Guide For Bomb Calorimeter. Retrieved from [Link]

-

Verevkin, S. P. (2009). The Vapor Pressure of Environmentally Significant Organic Chemicals: A Review of Methods and Data at Ambient Temperature. Journal of Chemical & Engineering Data, 54(10), 2683–2697. [Link]

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. umsl.edu [umsl.edu]

- 3. G3//B3LYP Theory [schulz.chemie.uni-rostock.de]

- 4. sci-hub.ru [sci-hub.ru]

- 5. Doubly hybrid density functional for accurate descriptions of nonbond interactions, thermochemistry, and thermochemical kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenol, 2,5-dimethyl- [webbook.nist.gov]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. Group of Prof. Hendrik Zipse | G3(MP2)B3 theory - the most economical method [zipse.cup.uni-muenchen.de]

- 9. 3,4-Dimethoxyphenol CAS#: 2033-89-8 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. srd.nist.gov [srd.nist.gov]

- 12. 2,4-Dimethoxyphenol | CAS#:13330-65-9 | Chemsrc [chemsrc.com]

- 13. Phenol, 2-methoxy- (CAS 90-05-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. scranton.edu [scranton.edu]

- 15. ThermoML:J. Chem. Thermodyn. 2017, 105, 50-57 [trc.nist.gov]

- 16. iris.cnr.it [iris.cnr.it]

- 17. 3,4-dimethoxyphenol, 2033-89-8 [thegoodscentscompany.com]

- 18. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 19. sites.bu.edu [sites.bu.edu]

- 20. researchgate.net [researchgate.net]

- 21. 3,4-二甲氧基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 22. 2,4-Dimethoxyphenol (CAS 13330-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. chemeo.com [chemeo.com]

An In-Depth Technical Guide to the Predicted Biological Activity of 2,3-Dimethoxy-5-methylphenol

Preamble: Navigating the Known and the Predicted

In the vast landscape of phenolic compounds, 2,3-Dimethoxy-5-methylphenol (CAS No. 1128-32-1) presents a fascinating case study.[1][2][3] While its structural analogues are subjects of extensive research, this specific molecule remains largely unexplored in terms of its biological activities. This guide, therefore, embarks on a predictive exploration, grounded in the principles of structure-activity relationships and the wealth of data available for structurally similar methoxyphenols. We will dissect the probable molecular interactions and biological effects of this compound, offering a scientifically rigorous framework for future research and drug development endeavors. Our approach is not to present conjecture, but to build a logical, evidence-based prediction of its therapeutic potential.

Molecular Profile and Rationale for Predicted Bioactivity

This compound is a substituted phenol with a molecular formula of C₉H₁₂O₃.[1] Its structure is characterized by a benzene ring functionalized with a hydroxyl group, two adjacent methoxy groups, and a methyl group. This arrangement of functional groups is pivotal in dictating its predicted biological activities. The phenolic hydroxyl group is a well-established proton donor, crucial for antioxidant activity. The electron-donating nature of the methoxy and methyl groups is expected to enhance the radical scavenging capacity of the hydroxyl group. Furthermore, the overall lipophilicity and electronic properties of the molecule suggest potential interactions with cellular membranes and key signaling proteins.

Our predictive analysis will focus on four key areas of biological activity commonly associated with phenolic compounds: antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.

Predicted Antioxidant Activity: A Primary Defense Mechanism

The antioxidant potential of phenolic compounds is their most renowned characteristic.[4][5] We predict that this compound will exhibit significant antioxidant activity, primarily through its ability to scavenge free radicals.

Mechanism of Action: Hydrogen Atom Transfer

The primary mechanism by which phenolic compounds exert their antioxidant effect is through hydrogen atom transfer (HAT). The hydroxyl group on the aromatic ring can donate its hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of electron-donating groups, such as the methoxy and methyl groups in this compound, further stabilizes this radical, making the parent molecule a more potent antioxidant. This is a well-documented phenomenon in the structure-activity relationships of phenolic antioxidants.[6][7][8]

Experimental Protocol: DPPH Radical Scavenging Assay

To empirically validate the predicted antioxidant activity, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a robust and widely accepted method.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Compound: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Assay Procedure:

-

To 1 mL of each concentration of the test compound, add 2 mL of the DPPH solution.

-

Prepare a control sample containing 1 mL of methanol and 2 mL of the DPPH solution.

-

Prepare a blank sample containing 1 mL of the test compound at each concentration and 2 mL of methanol.

-

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-